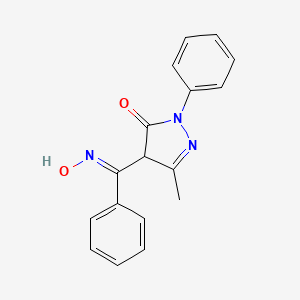

4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Dyeing Performance on Polyester Fabrics

Research conducted by Metwally, Khalifa, and Amer (2008) involved using 4-Hydroxymethyl-2-pyrazolin-5-one for the synthesis of new arylazo and bisazo derivatives for dyeing polyester fabrics. The study assessed their dyeing performance, highlighting the potential use of such compounds in textile applications (Metwally, M., Khalifa, M., & Amer, F. A., 2008).

Anticancer Potential

Yan et al. (2015) designed and synthesized compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with amino groups from various acids and evaluated them for their ability to inhibit the proliferation of human liver cancer HepG2 cells. This study highlights the compound's potential in developing anticancer treatments, with specific compounds demonstrating strong inhibitory effects on cancer cell proliferation (Yan, X., et al., 2015).

Antimycobacterial Activity

Quiroga et al. (2014) reported the synthesis of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through a microwave-assisted reaction, evaluating their antimycobacterial activity against fifteen Mycobacterium spp. strains. Some compounds exhibited significant inhibitory activity, suggesting a role in developing antimycobacterial agents (Quiroga, J., et al., 2014).

Antimicrobial and Antimalarial Activities

Sarveswari et al. (2014) explored the synthesis of derivatives from 4-hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones and their antimicrobial and in silico antimalarial activities. This research found compounds with potent antimalarial activity and moderate antimicrobial activity, contributing to the search for new antimalarial and antimicrobial agents (Sarveswari, S., et al., 2014).

Synthesis under Ultrasound Irradiation

Wang et al. (2011) developed an efficient and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation. This method offers advantages such as shorter reaction times and higher yields, showing the versatility of such compounds in green chemistry applications (Wang, H., et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, such as enzymes and receptors, to exert their effects .

Mode of Action

It is known that the hydroxyimino group can participate in various chemical reactions, potentially leading to changes in the target molecules .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

Similar compounds have been known to exert various biological effects, potentially leading to therapeutic benefits .

Propriétés

IUPAC Name |

4-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-15(16(19-22)13-8-4-2-5-9-13)17(21)20(18-12)14-10-6-3-7-11-14/h2-11,15,22H,1H3/b19-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRJKCVBRDYVOI-KNTRCKAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=NO)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C1/C(=N/O)/C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)

![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)

![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate](/img/structure/B2977936.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)

![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)